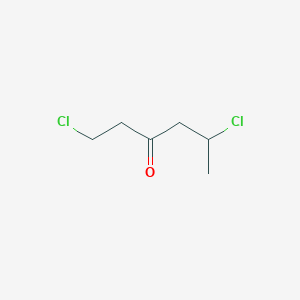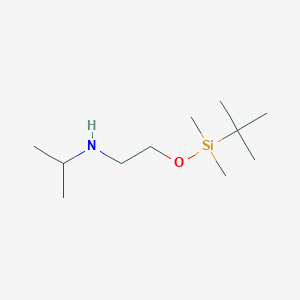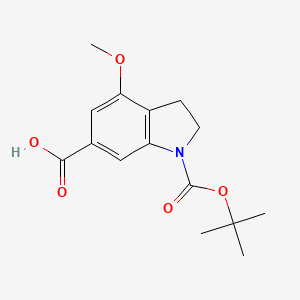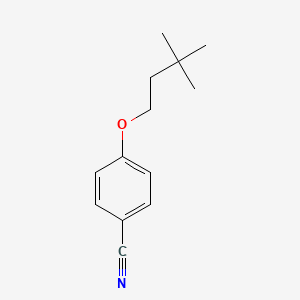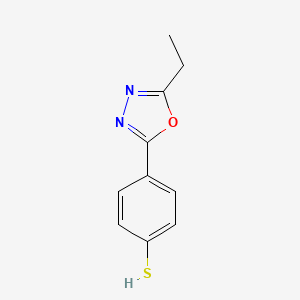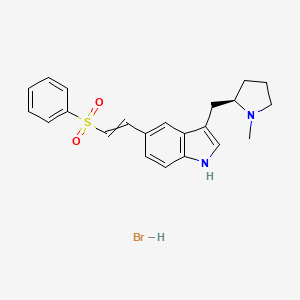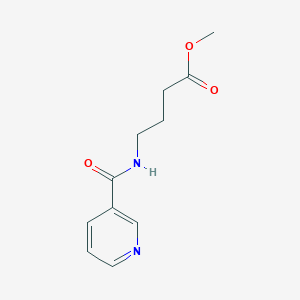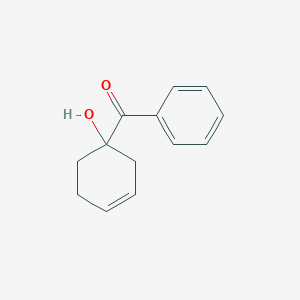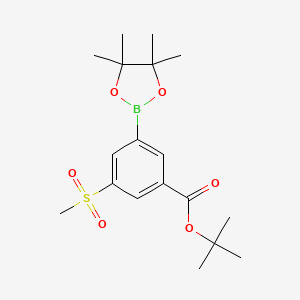
tert-butyl 3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that features a tert-butyl ester, a methylsulfonyl group, and a boronic ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps. One common approach is to start with a benzoic acid derivative, which undergoes sulfonylation to introduce the methylsulfonyl group. The tert-butyl ester is then formed through esterification reactions, often using tert-butyl alcohol and an acid catalyst. The boronic ester is introduced via a reaction with a boronic acid or boronate ester under conditions that facilitate the formation of the dioxaborolan ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors, for example, have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester and sulfonyl groups can be reduced under appropriate conditions.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce sulfone derivatives.
Scientific Research Applications
tert-butyl 3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its reactivity with various molecular targets. In Suzuki-Miyaura coupling, for example, the boronic ester reacts with palladium catalysts to form carbon-carbon bonds. The tert-butyl ester and methylsulfonyl groups can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(methylsulfonyl)benzoate: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
3-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Contains a carboxylic acid group instead of a tert-butyl ester, affecting its reactivity and solubility.
Tert-butyl 3-(methylsulfonyl)-5-bromobenzoate: Contains a bromine atom instead of the boronic ester, which changes its reactivity in substitution reactions.
Uniqueness
The presence of both a boronic ester and a tert-butyl ester in tert-butyl 3-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate makes it uniquely suited for a wide range of chemical reactions, particularly in the synthesis of complex organic molecules through cross-coupling reactions .
Properties
Molecular Formula |
C18H27BO6S |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
tert-butyl 3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C18H27BO6S/c1-16(2,3)23-15(20)12-9-13(11-14(10-12)26(8,21)22)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3 |
InChI Key |
IGHYBUBLLGJHNC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


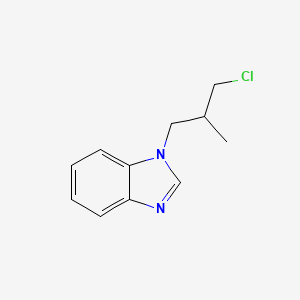
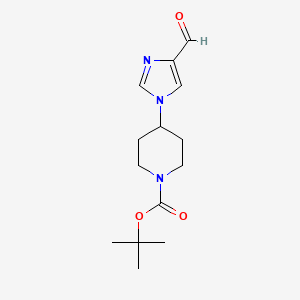
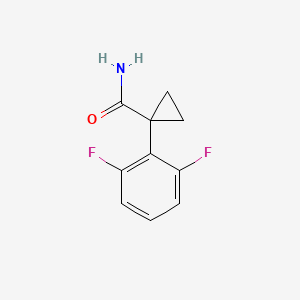
![1-[2-(4-Methoxy-benzylamino)-4-methyl-thiazol-5-yl]-ethanone](/img/structure/B8518803.png)
![4-Pyrimidinebutanol,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-](/img/structure/B8518806.png)
![2-Methyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B8518811.png)
